molecular formula C13H16O B2740594 1-(3-Methylphenyl)cyclopentane-1-carbaldehyde CAS No. 1267032-47-2

1-(3-Methylphenyl)cyclopentane-1-carbaldehyde

Cat. No.: B2740594
CAS No.: 1267032-47-2
M. Wt: 188.27
InChI Key: TWHBCDHVNKPUDJ-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C13H16O. It is a derivative of cyclopentane, where a 3-methylphenyl group is attached to the cyclopentane ring, and an aldehyde functional group is present at the 1-position of the cyclopentane ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methylphenyl)cyclopentane-1-carbaldehyde can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of cyclopentane with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then oxidized to form the aldehyde group at the 1-position of the cyclopentane ring.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts alkylation followed by oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-(3-Methylphenyl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(3-Methylphenyl)cyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Methylphenyl)cyclopentane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)cyclopentane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in nucleophilic addition and condensation reactions. The aromatic ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

1-(3-Methylphenyl)cyclopentane-1-carbaldehyde can be compared with other similar compounds such as:

    1-(4-Methylphenyl)cyclopentane-1-carbaldehyde: Similar structure but with the methyl group at the 4-position of the phenyl ring.

    1-(3-Methylphenyl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-(3-Methylphenyl)cyclopentane-1-carboxylic acid: The carboxylic acid derivative of the compound.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

1-(3-methylphenyl)cyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-11-5-4-6-12(9-11)13(10-14)7-2-3-8-13/h4-6,9-10H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHBCDHVNKPUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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